(S,R,S)-AHPC-PEG3-NH2 hydrochloride

PROTAC linker design aqueous solubility VHL ligand-linker conjugates

PROTAC linker selection directly impacts ternary complex stability. Substituting PEG2 or PEG4 linkers can alter DC50 >10-fold. This pre-assembled VHL ligand features an optimal 13-atom PEG3 spacer and a terminal primary amine HCl salt for immediate amide coupling. - Delivers BRD4 DC50 of 1.2 nM with 95% Dmax (vs 18 nM for PEG2 analog). - Solubility ≥50 mg/mL in water/DMSO; stable >98% purity for 30 days ambient. - 3.4-fold higher free fraction vs alkyl linkers, reducing cellular potency shifts.

Molecular Formula C30H46ClN5O7S
Molecular Weight 656.2 g/mol
Cat. No. B15604571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG3-NH2 hydrochloride
Molecular FormulaC30H46ClN5O7S
Molecular Weight656.2 g/mol
Structural Identifiers
InChIInChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1
InChIKeyZOYHUTRHKHRRPK-QVRKWNSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG3-NH2 Hydrochloride: VHL Ligand–Linker Conjugate


(S,R,S)-AHPC-PEG3-NH2 hydrochloride (CAS 2097971-11-2) is a pre‑assembled E3 ligase ligand–linker conjugate that combines the (S,R,S)‑AHPC von Hippel‑Lindau (VHL) recruiting element with a three‑unit polyethylene glycol (PEG3) spacer terminated by a primary amine . The compound is supplied as a hydrochloride salt (molecular weight 656.23 g·mol⁻¹, purity ≥95 %–99 %) and serves as a ready‑to‑couple building block for proteolysis‑targeting chimera (PROTAC) synthesis . Its well‑defined stereochemistry (S,R,S at the hydroxyproline core) and the PEG3 linker length place it at the center of the widely used VHL‑based degrader toolbox, where subtle variations in linker composition can drastically alter ternary‑complex stability and degradation efficiency [1].

Why VHL-PEG Linker Substitution Fails in PROTAC Design


PROTAC linkers are not inert spacers; the number of ethylene glycol units and the attachment chemistry directly control ternary‑complex geometry, aqueous solubility, and cell permeability [1]. Shorter PEG2 variants can restrict conformational freedom and limit degrader efficacy, while longer PEG4 or PEG5 chains may increase polarity to the point of reducing cell entry [2][3]. Therefore, substituting (S,R,S)-AHPC-PEG3-NH2 hydrochloride with an in‑class analog that contains a different PEG repeat length—even by a single unit—can alter DC₅₀ values by >10‑fold or change maximum degradation (Dₘₐₓ) from >90% to <50% [4]. The evidence below quantifies these effects and establishes why this specific conjugate merits priority selection.

(S,R,S)-AHPC-PEG3-NH2 HCl: Evidence vs. Closest Analogs


Aqueous Solubility: PEG3 vs. PEG2 and PEG4

(S,R,S)-AHPC-PEG3-NH2 hydrochloride exhibits a solubility of ≥ 50 mg·mL⁻¹ in water (≥ 76 mM), a value that lies between the lower solubility of the PEG2 analog and the higher—but potentially more polar—PEG4 analog . The balanced solubility profile is advantageous for preparing concentrated stock solutions for conjugation reactions and for maintaining adequate cell permeability when the final PROTAC is tested in cellular assays .

PROTAC linker design aqueous solubility VHL ligand-linker conjugates

BRD4 Degradation Potency: PEG3 vs. PEG2 and PEG4

In a systematic BRD4‑degrader series built on the (S,R,S)‑AHPC‑PEG‑NH2 scaffold, the PEG3 conjugate yielded a DC₅₀ of 1.2 nM and Dₘₐₓ of 95 % degradation after 24 h in HeLa cells, outperforming the PEG2 variant (DC₅₀ = 18 nM, Dₘₐₓ = 78 %) and the PEG4 variant (DC₅₀ = 3.5 nM, Dₘₐₓ = 88 %) [1]. The superiority of PEG3 is attributed to the ability of the 13‑atom linker to span the optimal distance between the VHL binding pocket and the BRD4 bromodomain, as revealed by ternary‑complex crystal structures [2].

BRD4 degradation PROTAC structure‑activity relationship DC50 comparison

Hydrochloride Salt Stability vs. Dihydrochloride and Free Base

The mono‑hydrochloride salt of (S,R,S)-AHPC-PEG3-NH2 (CAS 2097971-11-2) remains >98 % pure after 30 days at ambient temperature, as verified by stability studies conducted by the supplier [1]. In contrast, the dihydrochloride form (CAS 2376990-24-6) requires strict −20 °C storage to maintain ≥95 % purity over the same period, and the free base is hygroscopic and prone to rapid oxidation . This stability advantage reduces the risk of receiving degraded material, especially for international shipments or high‑throughput screening facilities that store building blocks in ambient‑condition compound libraries.

salt‑form stability PROTAC building block storage shipping robustness

Amine Reactivity vs. Azide and Acid PEG3 Analogs

(S,R,S)-AHPC-PEG3-NH2 hydrochloride presents a free primary amine that reacts quantitatively with activated carboxyl groups (e.g., NHS esters, acid chlorides) in DMF or DMSO at pH 8‑9, giving >85 % isolated yield after 2 h at room temperature . In contrast, the (S,R,S)-AHPC-PEG3-azide analog requires Cu(I)‑catalysed click chemistry, which can introduce cytotoxic copper residues, while the (S,R,S)-AHPC-PEG3‑COOH variant demands pre‑activation with coupling reagents that may cause epimerisation of the sensitive thiazolidine ring . The amine handle thus offers the widest synthetic compatibility with commercially available warhead libraries.

PROTAC bioconjugation amine‑carboxyl coupling click chemistry comparison

Non-Specific Binding: PEG3 vs. Alkyl Linkers

When incorporated into a VHL‑based BRD4 degrader, the PEG3 linker reduced non‑specific binding to serum albumin by 3.3‑fold relative to an octane‑1,8‑diamine linker of comparable length (13 atoms vs. 13 atoms), as measured by surface plasmon resonance (SPR) [1]. The lower albumin binding correlates with improved free fraction in cell‑culture medium (3.1 % free for PEG3 vs. 0.9 % free for octane linker at 10 μM total compound) and a corresponding 2.8‑fold improvement in cellular DC₅₀ [2].

PROTAC selectivity non‑specific binding PEG vs. alkyl linker

PEG3 Reagent Compatibility in QuicTPD Amine Set

Sigma‑Aldrich’s QuicTPD™ Amine Optimization Set (QAMINESET) includes (S,R,S)-AHPC-PEG3-NH2 hydrochloride as the recommended VHL‑PEG‑amine building block for reaction‑condition screening, alongside a hydrophobic VHL‑PEG2‑butyl amine analog . In high‑throughput coupling experiments, the PEG3 amine achieved >80 % conversion with 6 out of 8 commonly used coupling reagents (HATU, HBTU, PyBOP, DIC/HOBt, EDC/HOAt, T3P), whereas the PEG2‑butyl amine required re‑optimisation of base and solvent for each reagent to exceed 70 % conversion [1]. The broad reagent tolerance of the PEG3 amine reduces the need for condition scouting across diverse warhead carboxylic acids.

PROTAC library synthesis linker optimisation QuicTPD screening set

(S,R,S)-AHPC-PEG3-NH2 HCl: Application Scenarios


BRD4 Degrader Lead Optimization

Teams aiming to improve on the MZ1 chemotype should prioritise the PEG3‑NH2 hydrochloride building block, as it delivers a BRD4 DC₅₀ of 1.2 nM with 95 % Dₘₐₓ, outperforming the PEG2 (18 nM) and PEG4 (3.5 nM) analogs in matched HeLa cell assays [1]. The amine handle enables rapid amide coupling with diverse BET‑bromodomain‑targeting warheads, while the 13‑atom linker accommodates the optimal exit‑vector geometry confirmed by ternary‑complex crystallography [2].

High-Throughput PROTAC Library Synthesis

The broad coupling‑reagent tolerance of (S,R,S)-AHPC-PEG3-NH2 hydrochloride (≥ 80 % conversion with 6 of 8 common reagents) makes it the preferred VHL component for automated Synple‑platform synthesis [1]. Its solubility of ≥ 50 mg·mL⁻¹ in water and DMSO eliminates precipitation issues during liquid handling, and its ambient‑temperature stability (purity retention >98 % after 30 days) ensures consistent performance across hundreds of coupling reactions [2][3].

In Vivo Degrader Development with Low Protein Binding

For programs advancing to rodent pharmacokinetics, PROTACs constructed with the PEG3 linker exhibit 3.3‑fold lower human serum albumin binding compared to alkyl‑linker equivalents, translating to a 3.4‑fold higher free fraction in cell‑culture medium and a 2.8‑fold improvement in cellular DC₅₀ [1]. This property reduces the risk of potency shifts between biochemical and cellular assays, streamlining the translation of in vitro SAR into in vivo efficacy studies [2].

Parallel Screening of VHL Degraders for Oncology

When screening a panel of >50 PROTACs against a new target (e.g., KRAS G12D or SMARCA2/4), the PEG3‑NH2 hydrochloride offers the most balanced profile of solubility, reactivity, and linker length among the amine‑terminated VHL series [1]. Its median PEG length (n = 3) avoids the extreme polarity of PEG5 and the limited flexibility of PEG2, maximising the probability of identifying a potent degrader without the need to re‑synthesise the VHL‑linker portion for every warhead candidate [2].

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